molecular formula C10H12O3 B030025 Isopropyl 4-hydroxybenzoate CAS No. 4191-73-5

Isopropyl 4-hydroxybenzoate

Cat. No.: B030025
CAS No.: 4191-73-5
M. Wt: 180.20 g/mol
InChI Key: CMHMMKSPYOOVGI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopropylparaben primarily targets microbial cells . It is an antimicrobial agent , which means it is designed to inhibit the growth of or destroy microorganisms.

Mode of Action

The mode of action of Isopropylparaben is similar to phenol . It can disrupt the cell membrane and cause protein denaturation within the cell . It can also inhibit the activity of the microbial cell’s respiratory enzyme system and electron transfer enzyme system .

Biochemical Pathways

Isopropylparaben affects the cellular respiration pathway . By inhibiting the respiratory enzyme system and electron transfer enzyme system, it disrupts the normal metabolic processes of the microbial cell .

Pharmacokinetics

The pharmacokinetics of Isopropylparaben involve its absorption, distribution, metabolism, and excretion (ADME). It is quickly absorbed in the human intestine, similar to phenolic antimicrobial agents . In the liver and kidneys, the ester bond is hydrolyzed, producing 4-hydroxybenzoic acid . This is then excreted directly in the urine or transformed into hydroxymuconic acid or glucuronic acid ester before being excreted .

Result of Action

The result of Isopropylparaben’s action is the inhibition or destruction of microbial cells . It has a strong inhibitory effect on fungi and a stronger inhibitory effect on bacteria compared to benzoic acid and sorbic acid . It has a lethal effect on Gram-positive bacteria .

Action Environment

The action of Isopropylparaben can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . It is also flammable and can cause irritation to the skin, eyes, and respiratory system . Interaction with strong oxidizing agents can lead to combustion .

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

Isopropylparaben undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for hydrolysis and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Isopropylparaben is part of the paraben family, which includes compounds such as methylparaben, ethylparaben, propylparaben, and butylparaben . Compared to its counterparts, isopropylparaben is less commonly used but offers similar preservative properties. Its uniqueness lies in its specific ester group, which can influence its solubility and antimicrobial efficacy .

Similar compounds include:

    Methylparaben: Commonly used in cosmetics and pharmaceuticals.

    Ethylparaben: Used in food and personal care products.

    Propylparaben: Known for its strong antimicrobial properties.

    Butylparaben: Often used in higher-end cosmetic products.

Isopropylparaben’s specific properties make it a valuable preservative in various applications, ensuring product safety and longevity.

Properties

IUPAC Name

propan-2-yl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMMKSPYOOVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052858
Record name Isopropylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4191-73-5
Record name Isopropylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4191-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-hydroxy-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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